molecular formula C8H6Cl2F2O2 B1410077 2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol CAS No. 1803713-44-1

2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol

Cat. No.: B1410077
CAS No.: 1803713-44-1
M. Wt: 243.03 g/mol
InChI Key: BZFJAYWEGCKUGO-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol is an organic compound characterized by the presence of dichloro and difluoromethoxy functional groups attached to a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol typically involves the introduction of dichloro and difluoromethoxy groups onto a benzyl alcohol framework. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, which have been optimized for efficiency and yield. These processes often utilize metal-based catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding benzyl ether.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the dichloro groups under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2,3-Dichloro-4-(difluoromethoxy)benzaldehyde or 2,3-Dichloro-4-(difluoromethoxy)benzoic acid.

    Reduction: Formation of 2,3-Dichloro-4-(difluoromethoxy)benzyl ether.

    Substitution: Formation of various substituted benzyl alcohol derivatives.

Scientific Research Applications

2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of dichloro and difluoromethoxy groups can influence the compound’s reactivity and binding affinity, contributing to its overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-4-(trifluoromethoxy)benzyl alcohol
  • 2,3-Dichloro-4-(methoxy)benzyl alcohol
  • 2,3-Dichloro-4-(fluoromethoxy)benzyl alcohol

Comparison

Compared to similar compounds, 2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance its performance in various applications, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

[2,3-dichloro-4-(difluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O2/c9-6-4(3-13)1-2-5(7(6)10)14-8(11)12/h1-2,8,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFJAYWEGCKUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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